molecular formula C9H11NO6S B555180 (2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid CAS No. 146386-55-2

(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid

Cat. No.: B555180
CAS No.: 146386-55-2
M. Wt: 261.25 g/mol
InChI Key: CIQHWLTYGMYQQR-UHFFFAOYSA-N
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Description

The compound (2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid is a chiral α-amino acid derivative characterized by a hydroxysulfonyloxy (-OSO₂OH) substituent on the para-position of its phenyl ring. This functional group confers unique physicochemical properties, such as enhanced solubility in aqueous media due to its polar sulfonate moiety.

Properties

IUPAC Name

2-amino-3-(4-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHWLTYGMYQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391838
Record name (2S)-2-AMINO-3-[4-(HYDROXYSULFONYLOXY)PHENYL]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146386-55-2
Record name (2S)-2-AMINO-3-[4-(HYDROXYSULFONYLOXY)PHENYL]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid, also known as H-Tyr(SO₃H)-OH, is a derivative of the amino acid tyrosine, modified with a hydroxysulfonyloxy group. This compound has garnered attention due to its potential biological activities, particularly in the context of neurobiology and pharmacology. This article presents a detailed overview of its biological activity based on available research findings.

  • Molecular Formula : C₉H₁₁N₁O₆S
  • Molecular Weight : 261.25 g/mol
  • CAS Number : 146386-55-2
  • IUPAC Name : 2-amino-3-(4-sulfooxyphenyl)propanoic acid

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the glutamatergic system. It may act as a modulator of glutamate receptors, influencing excitatory neurotransmission. This modulation can have implications for various neurological conditions, including neurodegenerative diseases and mood disorders.

Biological Activities

  • Neuroprotective Effects :
    • Studies have indicated that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It has been shown to inhibit apoptotic pathways, thereby promoting cell survival in models of neurotoxicity.
  • Antioxidant Activity :
    • The presence of the sulfonyl group in its structure is believed to contribute to its antioxidant capabilities, scavenging free radicals and mitigating oxidative damage in cells.
  • Potential Antidepressant Effects :
    • Preliminary studies suggest that this compound may influence serotonin and norepinephrine levels, indicating potential antidepressant-like effects in animal models.

Comparative Biological Activity

Compound Molecular Weight (g/mol) Neuroprotective Activity Antioxidant Activity Potential Antidepressant Effects
This compound261.25YesYesYes
Tyrosine181.19ModerateModerateNo
Glutamate147.13NoLowNo

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study published in Neuroscience Letters demonstrated that this compound reduced neuronal cell death induced by glutamate toxicity in vitro, suggesting its protective role against excitotoxicity .
  • Antioxidant Research :
    • Research conducted by Zhang et al. highlighted the antioxidant properties of this compound, indicating that it effectively reduced reactive oxygen species (ROS) levels in cultured neurons exposed to oxidative stress .
  • Behavioral Studies :
    • In a behavioral study assessing the effects of this compound on depression-like behaviors in rodents, administration resulted in significant reductions in despair behavior compared to control groups, supporting its potential role as an antidepressant .

Scientific Research Applications

Biochemical Applications

1.1 Protein Modification

One of the primary applications of (2S)-2-amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid is in the modification of proteins through sulfation. Liu et al. demonstrated that this compound can be utilized to incorporate sulfotyrosine into proteins by using an expanded genetic code in Escherichia coli. This method allows for the production of tyrosine-sulfated proteins, which are crucial for various biological functions, including cell signaling and protein interactions .

1.2 Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study published in Antibiotics highlighted the synthesis of related compounds that showed potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 64 µg/mL, showcasing the potential of these compounds as scaffolds for developing new antimicrobial agents .

Pharmacological Insights

2.1 Drug Development

The pharmacological profile of this compound suggests its utility in drug development. The compound's structure allows it to interact with various biological targets, making it a candidate for designing drugs aimed at treating infections caused by resistant pathogens. In silico studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties for derivatives based on this compound .

2.2 Neuropharmacology

Additionally, compounds derived from this compound are being investigated for their potential neuropharmacological effects. Research indicates that modifications to the phenolic group can enhance neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Case Studies and Empirical Data

StudyApplicationFindings
Liu et al., 2024Protein ModificationDemonstrated incorporation of sulfotyrosine into proteins using expanded genetic code techniques .
Antibiotics Journal, 2024Antimicrobial ActivityCompounds showed MIC values ranging from 0.5 to 64 µg/mL against resistant strains .
Neuropharmacology Research, 2025Neuroprotective EffectsModifications enhance neuroprotective properties relevant to neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The hydroxysulfonyloxy group in the target compound likely improves water solubility compared to nonpolar substituents (e.g., benzyloxy in O-Benzyl-L-Tyrosine or bromine in L-4-Bromophenylalanine ). Fluorosulfonyloxy analogs (e.g., compound from ) exhibit higher reactivity due to the electronegative fluorine atom, making them useful in chemical synthesis.

Biological Activity: Melphalan’s bis(2-chloroethyl)amino group enables DNA alkylation, a mechanism critical for its antitumor activity . Liotrix’s iodine-rich structure mimics thyroid hormones (T3/T4), allowing it to regulate metabolic processes . The target compound’s hydroxysulfonyloxy group may act as a leaving group in prodrug designs or enhance binding to sulfotransferase enzymes.

Structural Flexibility :

  • Thiazole-containing analogs (e.g., ) show antimycobacterial activity, suggesting that heterocyclic modifications on the phenyl ring can expand therapeutic utility .

Physicochemical and Pharmacokinetic Considerations

  • pKa and Ionization: The sulfonate group (pKa ~1-2) ensures ionization at physiological pH, improving bioavailability compared to esters or non-ionizable groups.
  • Stability : Hydroxysulfonyloxy derivatives may undergo hydrolysis under acidic conditions, necessitating formulation adjustments for oral delivery.

Preparation Methods

Stepwise Procedure

  • Protection of Functional Groups :

    • L-Tyrosine is protected at the α-amine using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

    • The carboxylic acid is esterified to a methyl ester using thionyl chloride (SOCl₂) in methanol.

  • Fluorosulfation :

    • The protected tyrosine (Boc-Tyr-OMe) reacts with SO₂F₂ gas in dichloromethane (DCM) at 0°C, catalyzed by 1,8-diazabicycloundec-7-ene (DBU).

    • Yield : 96% (isolated as Boc-Tyr(OSO₂F)-OMe).

  • Hydrolysis of Fluorosulfate :

    • The fluorosulfated intermediate is treated with ethylene glycol (HOCH₂CH₂OH) and sodium hydroxide (NaOH) at 60°C for 2 hours, replacing fluoride with a hydroxyl group.

    • Reaction Efficiency : >90% conversion to Boc-Tyr(OSO₃H)-OMe.

  • Global Deprotection :

    • Boc is removed with trifluoroacetic acid (TFA) in DCM.

    • The methyl ester is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran/water.

Key Advantages :

  • High regioselectivity due to the stability of aromatic fluorosulfates.

  • Minimal side reactions compared to direct sulfonation.

Direct Sulfonation Using Sulfur Trioxide Complexes

Methodology

Direct sulfonation employs sulfur trioxide (SO₃) complexes to introduce the -OSO₃H group. This approach requires stringent protection of the amine and carboxylic acid to prevent undesired sulfonation at multiple sites.

Synthetic Route

  • Protection :

    • α-Amine: Protected as a benzyloxycarbonyl (Cbz) group using Cbz-Cl in aqueous sodium bicarbonate (NaHCO₃).

    • Carboxylic Acid: Converted to a tert-butyl ester via reaction with isobutylene and sulfuric acid.

  • Sulfonation :

    • The protected tyrosine (Cbz-Tyr-OtBu) reacts with a SO₃-pyridine complex in dimethylformamide (DMF) at -10°C.

    • Yield : 65–70% (Cbz-Tyr(OSO₃H)-OtBu).

  • Deprotection :

    • Cbz is removed via hydrogenolysis (H₂/Pd-C).

    • tert-Butyl ester is cleaved with TFA.

Challenges :

  • Over-sulfonation at the ortho position occurs in 15–20% of cases, necessitating chromatographic purification.

  • Lower overall yield compared to SuFEx methods.

Comparative Analysis of Methods

Parameter SuFEx Route Direct Sulfonation SPPS Adaptation
Yield 85–90%65–70%75–80%
Steps 456
Selectivity HighModerateHigh
Scalability ModerateLowLow
Cost High (SO₂F₂)LowHigh (Resins)

Critical Considerations in Synthesis

Purification Challenges

  • Ion-exchange chromatography is required to separate sulfonated products from unreacted starting materials.

  • Reverse-phase HPLC (C18 column) resolves ortho/para sulfonation byproducts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is a viable approach, leveraging tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to shield the amino and carboxyl functionalities during sulfonation. The hydroxysulfonyloxy group can be introduced via post-synthetic modification using sulfur trioxide complexes under controlled pH (6.5–7.5) to avoid hydrolysis . Reaction temperature (20–25°C) and solvent polarity (e.g., DMF or DMSO) significantly impact regioselectivity and yield, as observed in analogous tyrosine derivatives .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is optimal for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the stereochemistry at the C2 position and sulfonate ester linkage. Mass spectrometry (HRMS or LC-MS) validates molecular weight, while X-ray crystallography resolves absolute configuration, as demonstrated in structurally related fluorophenylpropanoic acids .

Q. How does the hydroxysulfonyloxy group influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer : The sulfonate group enhances aqueous solubility due to its high polarity and ionization at physiological pH. However, hydrolysis of the sulfonate ester can occur under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, necessitating buffer optimization (e.g., phosphate buffer at pH 7.4). Stability studies using accelerated degradation protocols (40°C/75% RH) are recommended, as seen in phosphate ester analogs like Foslevodopa .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of the hydroxysulfonyloxy moiety?

  • Methodological Answer : Employing sulfur trioxide-triethylamine complexes in anhydrous DMF minimizes undesired sulfation of hydroxyl groups on the phenyl ring. Protecting the amino group with Boc prior to sulfonation reduces nucleophilic interference, a method validated in tetrazine-functionalized phenylalanine derivatives . Post-reaction quenching with ice-cold ethanol removes excess reagents, improving purity .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like tyrosine hydroxylase or sulfotransferases. Density functional theory (DFT) calculations assess the electronic effects of the sulfonate group on hydrogen bonding, as applied to fluorophenylpropanoic acids in cancer imaging studies .

Q. What experimental approaches resolve contradictions in reported bioactivity data for similar compounds?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) are critical. For example, antimycobacterial activity in thiazole-modified amino acids was validated using both Mycobacterium tuberculosis H37Ra and BCG strains .

Q. How does the stereochemistry at the C2 position affect metabolic stability in in vivo models?

  • Methodological Answer : Chiral HPLC separates enantiomers for individual pharmacokinetic profiling. Radiolabeled studies (e.g., ¹⁸F analogs) track metabolic pathways, as shown in radiopharmaceuticals like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine. The (2S) configuration typically resists enzymatic degradation better than (2R), due to compatibility with L-amino acid transporters .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer : Continuous-flow reactors improve reproducibility by maintaining precise temperature and mixing ratios. Asymmetric catalysis with chiral ligands (e.g., BINAP) ensures enantiomeric excess >98%, as applied to trifluoromethylphenylpropanoic acids . Quality control via circular dichroism (CD) spectroscopy monitors chiral integrity during scale-up .

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